Glycerophosphorylethanolamine

説明

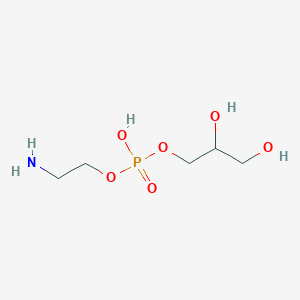

Glycerophosphorylethanolamine (GPEA) is a phosphodiester metabolite derived from phosphatidylethanolamine, a major membrane phospholipid. It is formed during the catabolism of phosphatidylethanolamine via phospholipase-mediated hydrolysis, releasing the polar headgroup (ethanolamine phosphate) linked to glycerol . Structurally, GPEA consists of a glycerol backbone esterified to phosphoethanolamine, lacking the fatty acid chains present in its precursor .

GPEA is implicated in diverse biological processes:

- Lipid Metabolism: As a degradation product, GPEA accumulates during phospholipid turnover. Its levels inversely correlate with phosphatidylethanolamine synthesis in peroxisomal mutants, highlighting its role in membrane remodeling .

- Disease Biomarker: Elevated GPEA levels are observed in Alzheimer’s disease (AD) brains, where it promotes amyloid-β aggregation . In cancer, GPEA correlates with transcription factors like XBP1, which regulate lipid biosynthesis and tumor progression .

- Therapeutic Potential: Patents claim GPEA inhibits proliferation in hormone-dependent cancers (e.g., breast, prostate) .

特性

IUPAC Name |

2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWSCPGTDBMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862586 | |

| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerylphosphorylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1190-00-7 | |

| Record name | Glycerophosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerophosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240I539PWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerylphosphorylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Protection of the Primary Amine with a Trityl Group

The initial step involves protecting the primary amine of DPPE using trityl bromide under mild conditions. This generates N-trityl-DPPE, which stabilizes the amine group against undesired side reactions during subsequent hydrolysis. The reaction is typically conducted in chloroform-methanol (1:1) at room temperature for 12 hours, achieving near-quantitative yields.

Base-Catalyzed Hydrolysis of Ester Bonds

N-Trityl-DPPE undergoes alkaline hydrolysis using sodium methoxide (2.2 equivalents) in methanol. This step selectively cleaves the palmitoyl ester bonds at the sn-1 and sn-2 positions of the glycerol backbone, yielding N-trityl-GroPEtn. The reaction is completed within 30 minutes at room temperature, with a reported yield of 90%.

Table 1: Hydrolysis Conditions for N-Trityl-DPPE

| Parameter | Specification |

|---|---|

| Reagent | Sodium methoxide (2.2 eq) |

| Solvent | Methanol |

| Temperature | Room temperature (25°C) |

| Reaction Time | 30 minutes |

| Yield | 90% |

Deprotection of the Trityl Group Using Trifluoroacetic Acid

The final step involves removing the trityl group under mild acidic conditions. Treatment of N-trityl-GroPEtn with trifluoroacetic acid (TFA) in dichloromethane (1:2 v/v) at 0°C for 5 minutes affords GroPEtn as a single product. This method minimizes side reactions, achieving an 81% yield and an overall three-step yield of 66%.

Key Advantages of the Three-Step Method:

-

Avoids by-products associated with direct hydrolysis of DPPE.

-

Utilizes stable intermediates for high reproducibility.

-

Scalable for gram-scale synthesis.

Optimization of Reaction Conditions and Challenges

Direct Hydrolysis Attempts and Limitations

Initial efforts to synthesize GroPEtn via direct hydrolysis of DPPE under alkaline conditions (e.g., aqueous KOH, LiOH, or NaOMe) resulted in inseparable by-products or complete degradation. For example, refluxing DPPE with 1 M KOH at 60°C produced ethanolamine as the major product rather than GroPEtn (Table 2).

Table 2: Failed Direct Hydrolysis Conditions for DPPE

| Condition | Reagent | Temperature | Outcome |

|---|---|---|---|

| 1 M KOH | Aqueous solution | 60°C | Ethanolamine formation |

| NaOMe | Methanol | 25°C | Complex mixture |

| LiOH | Aqueous solution | 25°C | No reaction |

Role of Trityl Protection in Reaction Efficiency

The trityl group’s acid lability and steric bulk prevent premature deprotection during hydrolysis. This selectivity ensures that only the ester bonds are cleaved, preserving the phosphoethanolamine moiety.

Analytical Characterization of Glycerophosphorylethanolamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

GroPEtn is characterized by distinct proton and carbon NMR signals:

化学反応の分析

Types of Reactions

Glycerophosphorylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological functions and applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific application.

Major Products Formed

The major products formed from the reactions of this compound include derivatives such as glycerophosphocholine and anandamide, an endocannabinoid neurotransmitter .

科学的研究の応用

Chemistry

- Precursor for Synthesis : GPE serves as a precursor for synthesizing other glycerophospholipids, facilitating studies on lipid metabolism and membrane dynamics.

- Biochemical Analysis : It is utilized in various biochemical assays to understand membrane structure and function.

Biology

- Cell Membrane Structure : GPE influences membrane curvature and fluidity, which are vital for cellular processes such as signaling and transport.

- Cellular Effects : It has been shown to affect cell signaling pathways, gene expression, and overall cellular metabolism.

Medicine

- Therapeutic Potential : Research indicates that GPE may have therapeutic effects, particularly in maintaining cognitive function in the elderly. Its role in modulating amyloid-beta aggregation suggests potential applications in Alzheimer's disease research.

- Disease Biomarkers : Alterations in GPE levels have been linked to various diseases, including liver cirrhosis and neurodegenerative disorders, making it a candidate for biomarker development.

Industry

- Biochemical Production : GPE is used in the production of various biochemical products and as a growth stimulator in liver extracts.

- Nutraceuticals : Its role in lipid metabolism positions it as a potential ingredient in dietary supplements aimed at enhancing cognitive health.

Case Study 1: Alzheimer’s Disease

Research utilizing phosphorus-31 nuclear magnetic resonance spectroscopy has demonstrated that patients with Alzheimer's exhibit altered phospholipid metabolism characterized by increased levels of GPE. This alteration may contribute to neuronal membrane dysfunction and impaired cholinergic neurotransmission .

Case Study 2: Liver Cirrhosis

A study investigating the metabolic changes in cirrhotic liver tissues found that patients with decompensated cirrhosis exhibited elevated levels of phosphorylethanolamine and reduced levels of GPE. This suggests that GPE metabolism may correlate with the severity of liver dysfunction .

Case Study 3: Stress Response in Fish

In aquatic species, fluctuations in GPE levels were observed under osmotic stress conditions. This indicates its potential role in osmoregulation and cellular adaptation to environmental stressors .

Biochemical Properties and Mechanisms

GPE interacts with various enzymes and proteins within cells. It is known to promote the aggregation of amyloid-beta (1-40) peptides, which is significant for understanding Alzheimer's pathology . The compound's mechanism involves binding interactions with biomolecules that can lead to changes in gene expression and enzyme activity.

Challenges in Research

Detecting and quantifying GPE can be challenging due to its low concentration in biological samples and spectral overlap with other metabolites. Advanced techniques such as high-resolution NMR spectroscopy are often required for accurate analysis .

作用機序

The mechanism of action of glycerophosphorylethanolamine involves its incorporation into cell membranes, where it influences membrane properties and participates in signaling pathways. It acts as a precursor for other important molecules, such as glycerophosphocholine and anandamide . The molecular targets and pathways involved include the phosphatidylethanolamine N-methyltransferase pathway and the CDP-ethanolamine pathway .

類似化合物との比較

GPEA shares structural and functional similarities with phospholipid precursors (phosphoethanolamine, phosphocholine) and catabolites (glycerophosphorylcholine). Below is a systematic comparison:

Structural and Metabolic Differences

Key Notes:

- PDE vs. PME: GPEA and GPC contribute to the phosphodiester (PDE) peak in 31P MR spectroscopy, while PE and PC are phosphomonoesters (PME) .

- Synthesis vs. Breakdown : PE and PC are precursors for membrane synthesis, whereas GPEA and GPC are breakdown products. In peroxisomal mutants, reduced GPEA/GPC levels indicate impaired lipid catabolism .

Functional Contrasts in Disease Contexts

- Cancer: GPEA: Weak negative correlation with tumor cell proliferation (S-phase cells) , but elevated in breast cancer tissues with XBP1-driven lipid metabolism . Patents highlight its anti-proliferative effects in hormone-dependent cancers . GPC: No direct correlation with proliferation . PC: Strong positive correlation with tumor growth (e.g., S-phase cells in mammary tumors) . PE: No correlation with proliferation .

- Neurodegeneration: GPEA: Promotes Aβ40 aggregation in AD . GPC: Not linked to AD pathology in current evidence.

Liver Metabolism :

Unique Insights :

- GPEA’s dual role in promoting Aβ aggregation (AD) and suppressing cancer proliferation underscores context-dependent functionality.

- Unlike GPC, GPEA correlates with lipid metabolism genes (e.g., XBP1), linking lipid catabolism to transcriptional regulation in cancer .

生物活性

Glycerophosphorylethanolamine (GPEA) is a phospholipid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of GPEA, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

GPEA is characterized by its glycerol backbone linked to a phosphorylethanolamine moiety. This structure allows it to participate in various biochemical pathways, particularly those related to cell membrane dynamics and signaling.

Biological Activities

1. Enzyme Inhibition

GPEA has been studied for its ability to inhibit specific enzymes, which can have therapeutic implications. Notably, research indicates that GPEA analogs exhibit inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Such inhibition suggests potential applications in cancer therapy, where DHFR inhibitors are commonly used .

2. Neuroprotective Effects

Recent studies have highlighted GPEA's neuroprotective properties. In vitro experiments demonstrated that GPEA can reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative processes. This effect is attributed to its ability to modulate mitochondrial function and enhance antioxidant defenses .

3. Antioxidant Activity

GPEA exhibits significant antioxidant activity, which is crucial for combating oxidative damage in cells. The compound has shown effectiveness in scavenging free radicals, which may contribute to its protective effects against various diseases, including Alzheimer's disease .

4. Cardiovascular Benefits

Research involving traditional Chinese medicine has indicated that GPEA may play a role in cardiovascular health. It has been associated with improved endothelial function and reduced inflammation, suggesting potential benefits for conditions such as hypertension and atherosclerosis .

Case Study 1: Inhibition of Dihydrofolate Reductase

A study focused on the synthesis of GPEA analogs demonstrated their capacity to inhibit DHFR effectively. The results indicated that specific modifications to the GPEA structure could enhance inhibitory potency, making these analogs promising candidates for further development as anticancer agents .

Case Study 2: Neuroprotection in Cellular Models

In an experimental setup involving neuronal cell lines exposed to oxidative stress, GPEA treatment resulted in a marked decrease in cell death and oxidative markers compared to untreated controls. This study underscores the potential of GPEA as a neuroprotective agent and its relevance in developing therapies for neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic: What analytical techniques are recommended for quantifying glycerophosphorylethanolamine (GPE) in biological tissues?

Answer:

GPE is quantified using ³¹P magnetic resonance spectroscopy (³¹P-MRS) , which non-invasively measures phosphometabolites in tissues. In hepatic fibrosis studies, GPE (a phosphodiester) decreases as fibrosis progresses, correlating with membrane degradation . For brain maturation studies, proton-decoupled ³¹P-MRS distinguishes GPE from phosphorylethanolamine (PE) and tracks age-dependent changes in myelination . Methodological considerations:

- In vitro vs. in vivo calibration : Absolute quantification requires correcting for specific gravity (e.g., 1.054 kg·L⁻¹ for wet tissue) and validating against enzymatic assays .

- Spectral resolution : Use high-field MRI (e.g., 7 T) to resolve overlapping peaks (e.g., GPE vs. glycerophosphorylcholine) .

Basic: What is the role of GPE in phospholipid metabolism and membrane remodeling?

Answer:

GPE is a degradation product of phosphatidylethanolamine (PE), reflecting phospholipid turnover. In peroxisome-deficient (pex) mutants, reduced GPE levels indicate impaired membrane lipid breakdown, leading to accumulation of precursors like cytidine diphosphocholine . During brain development, GPE acyl-group composition shifts (e.g., increased 18:1, decreased 20:4) in myelin, suggesting preferential incorporation of monoenoic fatty acids for membrane synthesis .

Advanced: How does this compound influence Aβ40 aggregation in Alzheimer's disease models, and what methodological considerations are critical for in vitro studies?

Answer:

GPE promotes Aβ40 aggregation in vitro, with elevated levels observed in postmortem Alzheimer’s brains . Key experimental design factors:

- Solubility and formulation : GPE has low aqueous solubility; dissolve in 5% DMSO + 30% PEG300 + 5% Tween 80 for cell-based assays .

- Concentration gradients : Test sub-millimolar to millimolar ranges to mimic pathological vs. physiological levels .

- Controls : Include ethanolamine and glycerol phosphate to confirm specificity of GPE’s amyloidogenic effect .

Advanced: How do environmental factors such as oxygen levels modulate GPE concentrations in plant tissues, and what experimental designs are optimal for studying such effects?

Answer:

In rice shoots, hypoxia increases GPE and glycerophosphorylcholine (GPC), indicating phospholipid breakdown under low oxygen . Methodology:

- Controlled hypoxia chambers : Expose plants to variable O₂ levels (e.g., 1–21%) and measure GPE via LC-MS or ³¹P-MRS.

- Time-course analysis : Track dynamic changes in GPE during reoxygenation to assess metabolic recovery .

Advanced: What are the conflicting findings regarding GPE's role in hepatocyte proliferation, and how can researchers reconcile these discrepancies?

Answer:

GPE synergizes with hepatocyte growth factor (HGF) to stimulate proliferation in vitro, but only in serum-free media with added growth factors . Contradictions:

- Ethanolamine dependency : The ethanolamine moiety of GPE is critical, yet ethanolamine alone lacks activity without HGF .

- Media composition : Fetal bovine serum may mask GPE’s effects due to endogenous growth factors. Use serum-free protocols with defined additives .

Basic: How does GPE concentration change during brain development, and what implications does this have for myelination studies?

Answer:

In neonatal brain, PE dominates but decreases with age, while GPE increases, reflecting myelin membrane synthesis. By adulthood, GPE and GPC account for ~30% of ¹H-MRS choline signals . Implications:

- Myelination biomarkers : Track GPE/PE ratios via ³¹P-MRS to assess developmental disorders (e.g., leukodystrophies) .

- Acyl-group dynamics : Use lipidomics to correlate GPE acyl-chain changes (e.g., 22:6 increase in microsomes) with membrane fluidity .

Advanced: What experimental approaches are used to investigate GPE's impact on linoleic acid oxidation, and how do phospholipid interactions alter volatile compound profiles?

Answer:

GPE accelerates linoleic acid oxidation, increasing volatile aldehydes (e.g., hexanal) during heating. Methodology:

- Gas chromatography-mass spectrometry (GC-MS) : Monitor headspace volatiles (70°C, 4–154 min) .

- Treatment groups : Compare GPE vs. GPC vs. control to isolate phospholipid-specific effects on lipid peroxidation .

- Kinetic modeling : Calculate rate constants for volatile production (e.g., pentane declines with GPE addition) .

Advanced: How do genetic mutations affecting peroxisome biogenesis influence GPE levels, and what are the implications for lipidomic profiling in disease models?

Answer:

Pex2 and pex16 mutants show reduced GPE and glycerophosphorylcholine (GPC), indicating defective phospholipid catabolism. Approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。